

A Researcher's Guide to Analytical Standards for Ostarine (MK-2866) Quantification

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This guide provides a comprehensive comparison of analytical standards and methodologies for the accurate quantification of Ostarine (MK-2866), a selective androgen receptor modulator (SARM). The information presented is intended to assist researchers in selecting the most appropriate standards and techniques for their specific applications, from metabolic studies to doping control.

Comparison of Ostarine (MK-2866) Analytical Standards

The selection of a high-quality, reliable analytical standard is the foundation of any quantitative analysis. Several vendors offer Ostarine reference materials, varying in purity, format, and documentation. It is crucial for researchers to select a Certified Reference Material (CRM) when available to ensure the highest level of accuracy and traceability.

Vendor/Product Name	Purity	Format	Noteworthy Information
MedchemExpress Ostarine	Not explicitly stated, sold for research use.	10 mM * 1 mL in DMSO; Solid	Provides detailed information on solubility and storage conditions.[1]
AdooQ® Ostarine (MK-2866, GTx-024)	>99% HPLC Purity	Lyophilized Solid	States stability information for both lyophilized and solution forms.[2]
PureRawz Ostarine (MK-2866)	99.9% Pure	Not specified	Accompanied by a third-party Certificate of Analysis for identification, purity, and concentration.[3]
CymitQuimica (Targetmol brand)	99.69% - 99.90%	Solid	Marketed for laboratory use only.[4]
BioWell Labs MK-2866 OSTARINE Reference Material	100% Pure (as per independent testing)	100x10mg anolyte	Supplied with independent concentration tests and intended as a reference material.[5]
Receptor Chem MK-2866 (Ostarine)	>99%	50ml @ 25mg/ml in Polyglycols	Labeled as a Chemical Reference Material (CRM).[6]
Sports Technology Labs Liquid Ostarine (MK-2866)	98.04% (as per Certificate of Analysis)	25 mg/mL Liquid	Provides a Certificate of Analysis with purity results.[7]
Science.bio Ostarine (MK-2866)	Not explicitly stated, but provides lab reports.	Powder; 900mg (30mg/mL) Solution	Batch and lot coded with publicly visible lab reports to ensure quality and transparency.[8]

Toronto Research Chemicals Ostarine	Pure standard (exact purity not specified in search results)	Not specified	Used in metabolism studies, indicating its suitability for research applications.[9]
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Comparison of Analytical Methods for Ostarine Quantification

The primary analytical techniques for Ostarine quantification are based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity. Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed to achieve faster analysis times and better resolution. Gas chromatography-mass spectrometry (GC-MS) has also been explored but is generally less sensitive for Ostarine and its metabolites.

Analytical Method	Sample Preparation	Key Performance Characteristics
UHPLC-MS/MS with Online SPE	Dilute-and-shoot	LOD: 0.5 pg/mL; Linearity: 0.05 to 25 ng/mL ($r^2 = 0.9999$); Accuracy (RE): 1.6–7.5%; Precision (RSD): 0.8–4.5%
LC-MS/MS	Protein Precipitation	LLOQ: 50 ng/mL; Linearity: 50 - 10000 ng/mL
UHPLC-MS/MS	Dispersive Liquid-Liquid Microextraction (DLLME)	LOD: 0.05 ng/mL; Linearity: 0.25-50 ng/mL ($r^2 = 0.998$)
UHPLC	Not specified (for dietary supplements)	Linearity: 1-25 µg/ml
GC-MS	Enzymatic hydrolysis, Liquid-Liquid Extraction (LLE), Derivatisation	LOD: 0.2-10 ng mL ⁻¹

Experimental Protocols

UHPLC-MS/MS with Online Solid-Phase Extraction (SPE) for Human Urine

This method provides high-throughput and sensitive determination of Ostarine.

- Sample Preparation: A simple "dilute-and-shoot" approach is used where urine samples are diluted before injection.
- Online SPE and UHPLC Parameters:
 - Sample Loading Flow Rate: 0.5 mL/min.
 - Analyte Extraction: Isocratic elution with 65% methanol for 2.50 min at a flow rate of 1.5 mL/min.
 - Mobile Phase: Solvent A: 0.1% formic acid; Solvent B: 100% methanol.
- MS/MS Parameters:
 - Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for Ostarine.
 - Nebulizing Gas Pressure: 60 psi.
 - Capillary Voltage: 5500 V.
 - Drying Gas Temperature: +350 °C.
 - Drying Gas Flow: 13 L/min.
 - Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for Ostarine and any internal standards.

LC-MS/MS for Rat Serum after Protein Precipitation

This method is suitable for pharmacokinetic studies.

- Sample Preparation: Protein precipitation is performed to remove larger molecules from the serum samples.

- LC Parameters:
 - Chromatography: Reverse phase liquid chromatography.
 - Mobile Phase: A mixture of methanol and 10 mM ammonium formate solution (75:25, v/v).
- MS/MS Parameters:
 - Ionization Mode: Negative Electrospray Ionization (ESI-).
 - Detection: Specific transitions in MS/MS mode on a QTOF mass spectrometer.

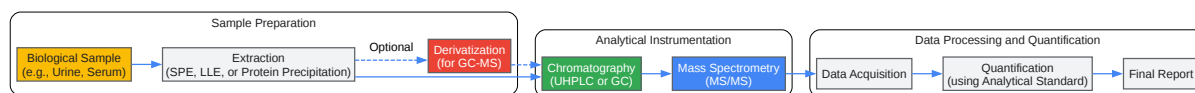
GC-MS for Urine Samples

While less common, GC-MS can be used for screening.

- Sample Preparation:
 - Enzymatic Hydrolysis: To cleave conjugated metabolites.
 - Liquid-Liquid Extraction (LLE): To isolate the analytes.
 - Concentration: To increase the analyte concentration.
 - Derivatisation: To create trimethylsilylated analogues of the analytes, which are more volatile and suitable for GC analysis.
- GC-MS Analysis: The derivatized extract is then injected into the GC-MS system for separation and detection.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the quantification of Ostarine in biological samples using LC-MS/MS.



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Caption: General workflow for Ostarine quantification.

This guide highlights the critical aspects of selecting analytical standards and methods for Ostarine quantification. Researchers should carefully consider the specific requirements of their study, including the matrix, required sensitivity, and available instrumentation, to make an informed decision. The use of well-characterized reference standards and validated analytical methods is paramount for generating reliable and reproducible data.

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